N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
N-(2H-Indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a phthalazine core substituted with a methyl group at position 3, a ketone at position 4, and a carboxamide linkage to a 2H-indazol-3-yl group. This structure combines a planar phthalazine ring system with an indazole moiety, a configuration that may enhance interactions with biological targets such as kinases or enzymes through hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C17H13N5O2 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C17H13N5O2/c1-22-17(24)11-7-3-2-6-10(11)14(21-22)16(23)18-15-12-8-4-5-9-13(12)19-20-15/h2-9H,1H3,(H2,18,19,20,23) |
InChI Key |
GDEUCVXFJRVBRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactions. One common approach includes the formation of the indazole core through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The phthalazine moiety can be introduced via cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The phthalazine core distinguishes the target compound from analogs with related diazine systems (e.g., quinazoline, naphthyridine, imidazo-tetrazine). Key comparisons include:
Key Observations :
Substituent Impact on Bioactivity
Carboxamide Linkage
- The indazole group in the target compound provides two adjacent nitrogen atoms, enabling dual hydrogen-bonding interactions (e.g., with kinase ATP pockets), unlike phenyl or adamantyl substituents in analogs .
Methyl and Oxo Groups
- The 3-methyl-4-oxo motif is conserved across multiple analogs (), suggesting its critical role in stabilizing the enol tautomer, which may enhance binding to metal ions or polar residues in target proteins .
Physicochemical Properties
Notes: The indazole-carboxamide moiety in the target compound balances solubility and lipophilicity, offering advantages over overly polar (imidazo-tetrazine) or hydrophobic (adamantyl) analogs .
Biological Activity
N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound belongs to a class of indazole derivatives, which are known for their diverse pharmacological properties. The structure of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Recent studies have highlighted various synthetic pathways that can be optimized to enhance yield and purity.
Anticancer Activity
Recent research has demonstrated that indazole derivatives exhibit significant anticancer properties. For instance, a study identified a related indazole derivative as a potent antagonist of the prostanoid EP4 receptor, which plays a crucial role in colorectal cancer. This compound showed single-nanomolar antagonistic activity and significantly inhibited tumor growth in vivo when administered orally, either alone or in combination with an anti-PD-1 antibody .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound 14 | EP4 Antagonist | <1 | Enhances CD8+ T cell immunity |
| Niraparib | Anticancer | 0.4 - 1400 | PARP inhibitor |
| Pazopanib | Anticancer | 0.5 - 50 | Tyrosine kinase inhibitor |
Antifungal Activity
The antifungal potential of indazole derivatives has also been explored. A study evaluated various indazole-containing compounds against Candida species, revealing that certain derivatives exhibited promising anticandidal activity. For example, compounds with specific substitutions showed minimum inhibitory concentrations (MIC) against Candida albicans and Candida glabrata as low as 3.807 mM .
Table 2: Antifungal Activity of Indazole Derivatives
| Compound | Target Species | MIC (mM) |
|---|---|---|
| Compound 10g | C. albicans | 3.807 |
| Compound 3a | C. glabrata | 15.227 |
The biological activity of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be attributed to several mechanisms:
- Receptor Modulation : The compound acts as an antagonist at specific receptors involved in tumor progression and immune evasion.
- Inhibition of Cell Growth : Indazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction.
- Antifungal Mechanisms : The structural features of the compound allow it to disrupt fungal cell membranes or inhibit essential metabolic pathways.
Case Studies
- Colorectal Cancer Model : In a syngeneic colon cancer model, oral administration of an indazole derivative significantly impaired tumor growth by enhancing cytotoxic T cell responses .
- Antifungal Screening : A series of indazole derivatives were screened for their antifungal activity against multiple strains of Candida, leading to the identification of several candidates with low MIC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
